Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate
Overview
Description
Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Preparation Methods
The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . The compound may also act as an antioxidant, reducing oxidative stress and inflammation in neuronal cells .
Comparison with Similar Compounds
Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities but lacking the tert-butyl carbamate group.
Tert-butyl 1,2,3,4-tetrahydroisoquinolin-4-ylcarbamate: A closely related compound with a different substitution pattern on the isoquinoline ring.
Isoquinoline alkaloids: A broader class of compounds with diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTOWYHROSNYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653770 | |
Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-54-2 | |
Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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